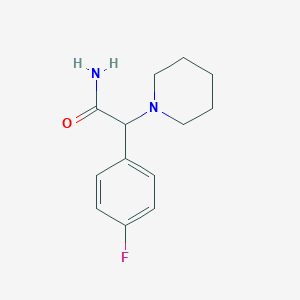

2-bromo-N-(3-methoxybenzyl)butanamide

説明

The compound "2-bromo-N-(3-methoxybenzyl)butanamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, properties, and applications, which can provide insights into the analysis of similar compounds. The first paper discusses the synthesis of a bifunctional chelator using a protecting group strategy, which could be relevant to the synthesis of "2-bromo-N-(3-methoxybenzyl)butanamide" . The second paper explores the properties of 2-methoxy-5-nitrobenzyl bromide as a protein reagent, which shares a methoxybenzyl component with the compound of interest . The third paper details the synthesis and characterization of two hydrazone compounds with methoxybenzylidene moieties, which could offer insights into the molecular structure and potential reactivity of "2-bromo-N-(3-methoxybenzyl)butanamide" .

Synthesis Analysis

The synthesis of related compounds involves the use of protecting groups and subsequent reactions to build up the desired molecular framework. For example, the first paper describes the use of the (4-methoxy-2,3,6-trimethylphenyl)sulfonyl (Mtr) protecting group in the synthesis of a macrocyclic polyamine . This approach could potentially be adapted for the synthesis of "2-bromo-N-(3-methoxybenzyl)butanamide" by selecting appropriate starting materials and protecting groups to assemble the butanamide backbone and introduce the bromo and methoxybenzyl functionalities.

Molecular Structure Analysis

The third paper provides crystal structure data for compounds with methoxybenzylidene groups, which can be useful in predicting the molecular structure of "2-bromo-N-(3-methoxybenzyl)butanamide" . The reported compounds exhibit E configurations around the C=N double bonds, and similar stereochemical considerations might apply to the target compound. Additionally, the presence of hydrogen bonding in the crystal structures suggests that "2-bromo-N-(3-methoxybenzyl)butanamide" could also engage in such interactions, influencing its solid-state structure and potentially its reactivity.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "2-bromo-N-(3-methoxybenzyl)butanamide," but they do provide insights into the reactivity of structurally related compounds. For instance, the second paper discusses the reactivity of 2-methoxy-5-nitrobenzyl bromide with proteins, indicating that the methoxybenzyl moiety can be involved in selective reactions with amino acid residues . This suggests that "2-bromo-N-(3-methoxybenzyl)butanamide" may also exhibit selective reactivity, potentially towards nucleophiles, given the presence of the bromo functional group.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of "2-bromo-N-(3-methoxybenzyl)butanamide," they do offer information on related compounds. For example, the stability of various complexes in serum is discussed in the first paper, which could be relevant when considering the stability of "2-bromo-N-(3-methoxybenzyl)butanamide" under physiological conditions . The solubility, melting point, and other physical properties would need to be determined experimentally, but the structural similarities to the compounds discussed in the papers can provide initial hypotheses regarding these properties.

科学的研究の応用

Photodynamic Therapy Applications

- The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base have shown significant potential for photodynamic therapy in cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Catalytic Applications

- Palladium(II) and gold(I) complexes of new O-functionalized N-heterocyclic carbene ligands have been synthesized and characterized, showing potential applications in catalysis due to their unique structural and electronic properties (Ray, Shaikh, & Ghosh, 2007).

Marine Biology Research

- Research on bromophenol derivatives from the red alga Rhodomela confervoides has led to the identification of new compounds with potential biological activities. These studies contribute to our understanding of marine natural products and their potential applications (Zhao et al., 2004).

Synthetic Chemistry

- The development of photochemical benzylic bromination in continuous flow using BrCCl3 showcases the potential for efficient synthesis of brominated compounds. This method has been applied to the generation of p-methoxybenzyl bromide for PMB protection, demonstrating its applicability in the synthesis of pharmaceutically relevant intermediates (Otake et al., 2019).

Safety and Hazards

While specific safety and hazard information for “2-bromo-N-(3-methoxybenzyl)butanamide” is not available, it’s important to handle all chemicals with care. Avoid breathing in mist, gas, or vapors, and avoid contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

特性

IUPAC Name |

2-bromo-N-[(3-methoxyphenyl)methyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-3-11(13)12(15)14-8-9-5-4-6-10(7-9)16-2/h4-7,11H,3,8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSGZSBKJAWSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC1=CC(=CC=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201255006 | |

| Record name | 2-Bromo-N-[(3-methoxyphenyl)methyl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(3-methoxybenzyl)butanamide | |

CAS RN |

1119452-46-8 | |

| Record name | 2-Bromo-N-[(3-methoxyphenyl)methyl]butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-[(3-methoxyphenyl)methyl]butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide](/img/structure/B1293004.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B1293006.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1293007.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide](/img/structure/B1293009.png)

![N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine](/img/structure/B1293014.png)

![[(Cyclopropylmethyl)thio]acetic acid](/img/structure/B1293015.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293017.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid](/img/structure/B1293018.png)

![3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293019.png)

![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid](/img/structure/B1293021.png)

![({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-methyl}thio)acetic acid](/img/structure/B1293022.png)